2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N~1~-{5-[(4-NITROPHENYL)SULFONYL]-1,3-THIAZOL-2-YL}ACETAMIDE
Overview
Description
2-(1,3-Benzothiazol-2-ylthio)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives.
Preparation Methods
The synthesis of 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N~1~-{5-[(4-NITROPHENYL)SULFONYL]-1,3-THIAZOL-2-YL}ACETAMIDE typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
2-(1,3-Benzothiazol-2-ylthio)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N~1~-{5-[(4-NITROPHENYL)SULFONYL]-1,3-THIAZOL-2-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Compared to other benzothiazole derivatives, 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N~1~-{5-[(4-NITROPHENYL)SULFONYL]-1,3-THIAZOL-2-YL}ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
- 2-(1,3-Benzothiazol-2-ylthio)succinic acid
- 2-(1,3-Benzothiazol-2-ylthio)-1-(4-methoxyphenyl)ethanone
- 2-(1,3-Benzothiazol-2-ylthio)-1-(3,4-dimethoxyphenyl)ethanone .
These compounds share structural similarities but differ in their specific functional groups and resulting properties, making each compound unique in its applications and effects.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O5S4/c23-15(10-28-18-20-13-3-1-2-4-14(13)29-18)21-17-19-9-16(30-17)31(26,27)12-7-5-11(6-8-12)22(24)25/h1-9H,10H2,(H,19,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKQCRVMNQZRQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=NC=C(S3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O5S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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